2-Methylbenzo[d]oxazole-5-carbaldehyde 2-Methylbenzo[d]oxazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 279226-65-2
VCID: VC3861953
InChI: InChI=1S/C9H7NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-5H,1H3
SMILES: CC1=NC2=C(O1)C=CC(=C2)C=O
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

2-Methylbenzo[d]oxazole-5-carbaldehyde

CAS No.: 279226-65-2

Cat. No.: VC3861953

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

2-Methylbenzo[d]oxazole-5-carbaldehyde - 279226-65-2

Specification

CAS No. 279226-65-2
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 2-methyl-1,3-benzoxazole-5-carbaldehyde
Standard InChI InChI=1S/C9H7NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-5H,1H3
Standard InChI Key MZEDYXCHLAAZHB-UHFFFAOYSA-N
SMILES CC1=NC2=C(O1)C=CC(=C2)C=O
Canonical SMILES CC1=NC2=C(O1)C=CC(=C2)C=O

Introduction

Overview

2-Methylbenzo[d]oxazole-5-carbaldehyde (CAS 279226-65-2) is a heterocyclic organic compound characterized by a benzoxazole core substituted with a methyl group at the 2-position and an aldehyde moiety at the 5-position. Its molecular formula is C9H7NO2\text{C}_9\text{H}_7\text{NO}_2, with a molecular weight of 161.16 g/mol . This compound has garnered significant attention in medicinal chemistry and organic synthesis due to its structural versatility and potential biological activities.

Structural and Physicochemical Properties

The compound’s benzoxazole ring system confers aromatic stability, while the aldehyde group enhances electrophilic reactivity. Key structural features include:

  • IUPAC Name: 2-methyl-1,3-benzoxazole-5-carbaldehyde

  • SMILES: CC1=NC2=C(O1)C=CC(=C2)C=O

  • InChI Key: MZEDYXCHLAAZHB-UHFFFAOYSA-N

Spectroscopic characterization via 1H^1\text{H}-NMR reveals distinct signals for the aldehyde proton (~9.7 ppm) and aromatic protons (δ 7.2–8.0 ppm) . The aldehyde’s IR stretching frequency occurs at ~1680–1700 cm1^{-1}, while the C=N bond of the oxazole ring absorbs near 1600 cm1^{-1} .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-methylbenzo[d]oxazole-5-carbaldehyde typically involves cyclization strategies. A notable method includes:

  • Cyclization of 2-Aminophenol Derivatives: Reaction of 2-aminophenol with methyl-substituted aldehydes under acidic or catalytic conditions. For example, using phosphorus oxychloride (POCl3_3) as a cyclizing agent yields the benzoxazole core .

  • Oxidation of 2-Methylbenzo[d]oxazole: Controlled oxidation of the methyl group to an aldehyde using agents like KMnO4_4 or CrO3_3 .

Key Chemical Reactions

The aldehyde group participates in diverse transformations:

Reaction TypeReagents/ConditionsProductYield
OxidationKMnO4_4 (acidic)2-Methylbenzo[d]oxazole-5-carboxylic acid75–85%
ReductionNaBH4_4 (EtOH, 0°C)(2-Methylbenzo[d]oxazol-5-yl)methanol90–95%
Condensationo-Aminophenol, CuI, DMSO2-(2-Methylbenzo[d]oxazol-5-yl)benzoxazole70–80%

Mechanistic studies indicate that the aldehyde’s electrophilicity facilitates nucleophilic additions, while the oxazole ring’s electron-deficient nature directs substitution to the 5-position .

Biological Activities and Mechanisms

Neuroprotective Effects

Benzo[d]oxazole derivatives, including structural analogs of 2-methylbenzo[d]oxazole-5-carbaldehyde, exhibit neuroprotective properties. In a study on Aβ-induced PC12 cells (a model for Alzheimer’s disease), derivative 5c (a related compound) demonstrated:

  • Reduction in Neurotoxicity: Increased cell viability by 40% at 5 μg/mL .

  • Modulation of Signaling Pathways: Phosphorylation of Akt and GSK-3β, suppression of NF-κB, and downregulation of pro-apoptotic Bax/Bcl-2 ratios .

ParameterEffect of Compound 5c (vs. Control)
p-Akt/Akt Ratio↑ 2.5-fold
Bax/Bcl-2 Expression↓ 60%
NF-κB Activation↓ 70%

These findings suggest that the benzoxazole scaffold’s electronic properties enhance interactions with kinase domains and transcription factors .

Applications in Medicinal Chemistry

Drug Development

The compound’s aldehyde group serves as a handle for Schiff base formation, enabling conjugation with amines in target proteins. Case studies include:

  • HIV Reverse Transcriptase Inhibitors: Analogous derivatives inhibit viral replication by binding to the enzyme’s active site .

  • Anti-inflammatory Agents: Suppression of NF-κB reduces cytokine production in murine models .

Material Science

The benzoxazole core’s rigidity and electronic properties make it suitable for:

  • Fluorescent Dyes: Derivatives emit in the blue-green spectrum (λem_{em} = 450–500 nm) .

  • Electron-Transport Materials: Used in organic light-emitting diodes (OLEDs) .

Comparative Analysis with Analogues

CompoundSubstituentsKey Biological Activity
2-Methoxybenzo[d]oxazoleMethoxy at C2Moderate antimicrobial activity
2-Ethoxybenzo[d]oxazoleEthoxy at C2Enhanced metabolic stability
2-Methylbenzo[d]oxazole-5-carbaldehydeMethyl at C2, aldehyde at C5Dual reactivity for drug design

The methyl group at C2 sterically hinders electrophilic substitution, directing reactivity to the aldehyde at C5 .

Future Research Directions

  • Mechanistic Elucidation: Detailed studies on the compound’s interaction with kinase domains (e.g., Akt) using X-ray crystallography.

  • In Vivo Toxicity Profiling: Zebrafish models indicate lower toxicity (LC50_{50} = 1.232 mM) compared to donepezil (LC50_{50} = 0.135 mM) .

  • Synthetic Methodology: Development of enantioselective routes for chiral benzoxazole derivatives.

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